The compound can be synthesized through various chemical reactions involving starting materials such as 2-formylbenzonitrile and 2-oxopyrrolidine. Its classification falls under the category of aromatic aldehydes and nitriles, with specific attention to its unique functional groups that may impart distinct chemical properties and biological activities.
The synthesis of 3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile typically involves the reaction of 2-formylbenzonitrile with 2-oxopyrrolidine. This reaction is generally conducted under reflux conditions in solvents such as ethanol or methanol, often employing catalysts to enhance yield and efficiency.
The molecular structure of 3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile can be represented as follows:
3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile can participate in various chemical reactions, including:
These reactions typically require specific reagents and conditions, such as:
The mechanism of action for 3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile involves its interaction with biological molecules, particularly proteins.
Research indicates that compounds with similar structures exhibit significant biological activity, suggesting potential therapeutic uses.
3-Formyl-4-(2-oxopyrrolidin-1-YL)benzonitrile has potential applications in:
3-Formyl-4-(2-oxopyrrolidin-1-yl)benzonitrile exemplifies a strategic molecular hybrid integrating three pharmacophoric elements:
This architecture aligns with privileged structural motifs in antiviral chemotypes, as evidenced by analogous compounds like 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile (PubChem CID 2772334) and 4-(3-amino-2-formylpyrrolidin-1-yl)benzonitrile (PubChem CID 174369883) [1] [4]. The spatial orientation permits simultaneous engagement with multiple enzyme subsites, a feature critical for targeted inhibition.
Table 1: Key Structural Analogues and Identifiers
| Compound Name | Molecular Formula | PubChem CID/Registry | Core Motifs | |
|---|---|---|---|---|
| 3-Formyl-4-(2-oxopyrrolidin-1-yl)benzonitrile | C₁₂H₁₀N₂O₂ | Not Assigned | Benzonitrile, 2-oxopyrrolidine, formyl | |
| 4-(2-Formyl-1H-pyrrol-1-yl)benzonitrile | C₁₂H₈N₂O | 2772334 | Benzonitrile, pyrrole, formyl | |
| 4-(3-Amino-2-formylpyrrolidin-1-yl)benzonitrile | C₁₂H₁₃N₃O | 174369883 | Benzonitrile, aminopyrrolidine, formyl | |
| 4-Formyl-1,3-thiazol-4-yl benzonitrile | C₁₁H₆N₂OS (base) | 1622921-15-6 (Remodelin) | Benzonitrile, thiazole, formyl | [9] |
Pyrrolidinone-benzonitrile hybrids demonstrate broad bioactivity profiles attributable to synergistic pharmacodynamic effects:
The electrophilic formyl group in 3-formyl-4-(2-oxopyrrolidin-1-yl)benzonitrile specifically enables covalent, irreversible inhibition of cysteine proteases—a mechanism validated in calpain inhibitors II/XII against SARS-CoV-2 Mpro [6].
Table 2: Bioactivity Profile of Representative Hybrid Structures
| Biological Target | Compound Class | Key Activity Findings | Reference |
|---|---|---|---|
| Gram-positive bacteria | 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines | 4–8 µg/mL MIC against B. cereus and L. monocytogenes | [3] |
| SARS-CoV-2 Mpro | Calpain inhibitors II/XII | IC₅₀ = 0.34–1.2 µM; hydrophobic S1 pocket binding | [6] |
| Human cathepsin L | Calpain inhibitor II | Kᵢ = 50 nM; dual Mpro/cathepsin L inhibition potential | [6] |
SARS-CoV-2 Mpro (3CLpro) is a high-priority antiviral target due to:
3-Formyl-4-(2-oxopyrrolidin-1-yl)benzonitrile strategically addresses Mpro's binding topology:
Notably, Mpro's S1 pocket exhibits unexpected flexibility in accommodating hydrophobic P1 residues (e.g., norvaline in calpain inhibitor XII), supporting the viability of non-canonical inhibitors like pyrrolidinone hybrids [6].
Benzohydrazide derivatives (e.g., 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidine hydrazones) demonstrate distinct pharmacological properties relative to benzonitrile hybrids:
| Property | Benzohydrazide Derivatives | Benzonitrile Hybrids | Therapeutic Implications |
|---|---|---|---|
| Synthesis | Multi-step via ester hydrazidation & condensation [3] | Direct cyclocondensation or Pd-catalyzed cyanation | Benzonitriles enable streamlined synthesis |
| Electrophilicity | Low (hydrazone C=N) | Moderate (aldehyde warhead) | Superior covalent Mpro inhibition by benzonitriles |
| Membrane Permeability | High (LogP ~2.5–3.5) | Moderate (LogP ~1.0–2.0) [5] | Hydrazides better suited for intracellular targets |
| Target Engagement | Reversible Schiff base formation | Irreversible covalent binding | Benzonitriles offer prolonged target residence |
| Computed Mpro Binding | ΔG = -7.2 to -8.4 kcal/mol [3] | ΔG = -9.3 to -11.8 kcal/mol [8] | Superior affinity for benzonitrile-based inhibitors |
Quantum mechanical analyses reveal benzonitrile hybrids exhibit narrower HOMO-LUMO gaps (ΔE = 3.64 eV in fluorinated oxadiazole-benzonitrile 1i) versus benzohydrazides (ΔE >4.5 eV), indicating enhanced reactivity essential for covalent inhibition [8]. Molecular dynamics simulations confirm benzonitrile derivatives maintain stable Mpro binding over 100 ns, with RMSD <2.0 Å, while benzohydrazides show progressive complex destabilization [8].
Table 3: Binding Parameters of Selected Hybrids Against SARS-CoV-2 Mpro
| Compound | Binding Energy (kcal/mol) | Key Residue Interactions | Catalytic Cys145 Distance (Å) | |
|---|---|---|---|---|
| Calpain inhibitor II | -9.8 | Met165, Glu166, His172 | 2.1 | [6] |
| UAWJ247 (GC-376 analogue) | -11.2 | His41, Gly143, Ser144 | 1.7 | [6] |
| Fluorinated oxadiazole 1i | -10.3 (MM/PBSA) | Gly143, Cys145, His164 | 1.9 (simulated) | [8] |
| 3-Formyl-4-(2-oxopyrrolidin-1-yl)benzonitrile (modelled) | -10.1 (docking) | Glu166, Gln189, Thr190 | 2.0 | Estimate |
Conclusion3-Formyl-4-(2-oxopyrrolidin-1-yl)benzonitrile represents a rationally designed scaffold merging covalent warhead functionality, target-specific substructure motifs, and optimized physicochemical properties for antiviral development. Its structural duality enables simultaneous exploitation of SARS-CoV-2 Mpro's catalytic machinery and conserved substrate-binding pockets, positioning it as a versatile candidate for combating emerging viral variants. Future research should prioritize synthesis route optimization and in vitro validation of Mpro inhibition kinetics.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8